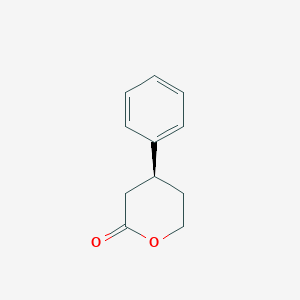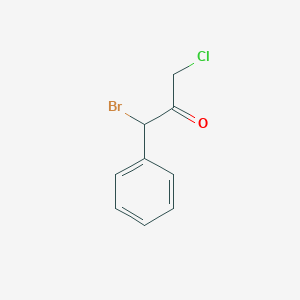
1-Bromo-3-chloro-1-phenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-1-phenylpropan-2-one is an organic compound with the molecular formula C9H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a phenylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-1-phenylpropan-2-one can be synthesized through the halogenation of 1-phenylpropan-2-one. The process typically involves the use of bromine and chlorine under controlled conditions to introduce the halogen atoms into the molecule. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-chloro-1-phenylpropan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted phenylpropan-2-one derivatives.
Reduction: 1-Bromo-3-chloro-1-phenylpropan-2-ol.
Oxidation: 1-Bromo-3-chloro-1-phenylpropanoic acid.
Applications De Recherche Scientifique
1-Bromo-3-chloro-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-1-phenylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The halogen atoms in the compound make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. Additionally, the carbonyl group can participate in redox reactions, further expanding the compound’s reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloropropane: A simpler halogenated compound with similar reactivity but lacking the phenyl group.
2-Bromo-1-(3-chlorophenyl)propan-1-one: A structurally similar compound with the halogen atoms positioned differently on the phenylpropane backbone.
1-Bromo-3-phenylpropane: A related compound with only a bromine atom and no chlorine.
Uniqueness
1-Bromo-3-chloro-1-phenylpropan-2-one is unique due to the presence of both bromine and chlorine atoms on the same molecule, which enhances its reactivity and versatility in chemical synthesis
Propriétés
Numéro CAS |
61629-50-3 |
|---|---|
Formule moléculaire |
C9H8BrClO |
Poids moléculaire |
247.51 g/mol |
Nom IUPAC |
1-bromo-3-chloro-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H8BrClO/c10-9(8(12)6-11)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clé InChI |
XITZQOQQZUTQKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


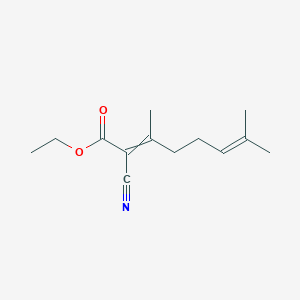
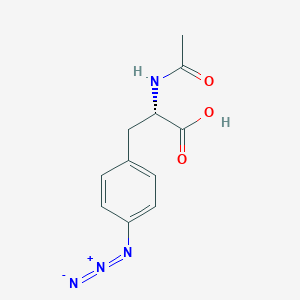
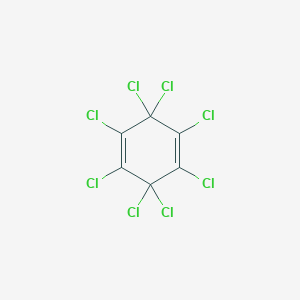
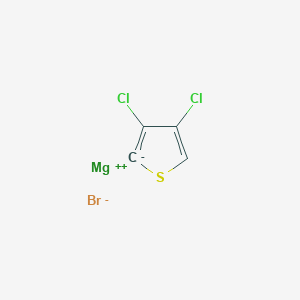
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)

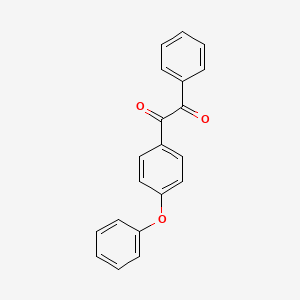
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
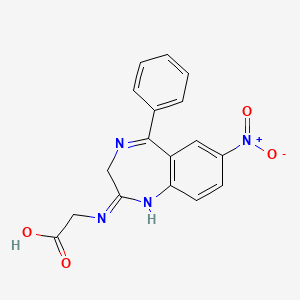

![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
